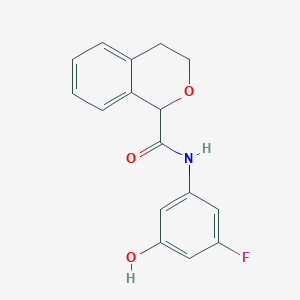![molecular formula C17H22N2O3 B7635245 N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7635245.png)
N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide, also known as CPP-115, is a compound that has gained attention in the scientific community due to its potential applications in the treatment of various neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. Inhibition of this enzyme leads to increased levels of GABA, which is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity.
Mechanism of Action
N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. Inhibition of this enzyme leads to increased levels of GABA, which is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. Increased GABA levels in the brain lead to a reduction in seizure activity and anxiety-like behavior.
Biochemical and Physiological Effects:
N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. Additionally, N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide has been shown to reduce alcohol consumption in animal models of alcohol addiction.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide is its high potency and selectivity for GABA transaminase inhibition. This makes it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation of N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide. One area of interest is the role of N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide in the treatment of epilepsy, particularly in drug-resistant cases. Additionally, there is potential for the use of N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide in the treatment of anxiety disorders, such as post-traumatic stress disorder (PTSD). Further research is also needed to determine the optimal dosing and administration of N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide for various neurological disorders.
Synthesis Methods
The synthesis of N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-(methoxymethyl)benzoyl chloride with pyrrolidine, followed by the addition of cyclopropylamine. The resulting product is then purified by column chromatography to obtain N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide in high purity.
Scientific Research Applications
N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide has been extensively studied for its potential applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety disorders. In preclinical studies, N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. Additionally, N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide has been shown to reduce alcohol consumption in animal models of alcohol addiction.
properties
IUPAC Name |
N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-22-11-12-4-6-13(7-5-12)17(21)19-10-2-3-15(19)16(20)18-14-8-9-14/h4-7,14-15H,2-3,8-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGJLDNDXJQPMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-fluorophenyl)methylcarbamoylamino]-N-(2-methyl-1,3-benzoxazol-6-yl)pentanamide](/img/structure/B7635169.png)
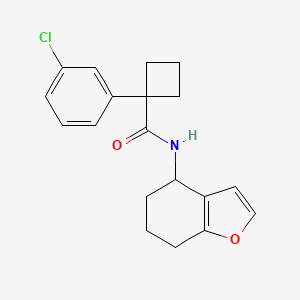
![5-chloro-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]pyridine](/img/structure/B7635186.png)
![2-(2,2,2-trifluoroethoxy)-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]acetamide](/img/structure/B7635193.png)
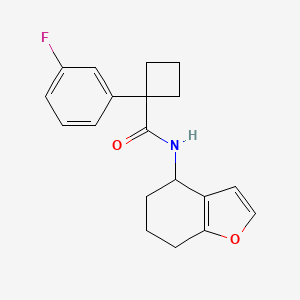
![N-[[4-(ethoxymethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7635206.png)
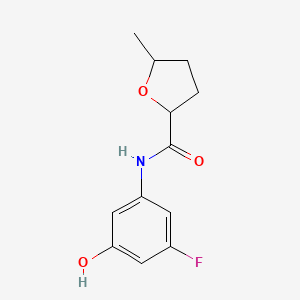
![5-[[Cyclopentyl-(2-methoxyphenyl)methyl]amino]-1-methylpiperidin-2-one](/img/structure/B7635217.png)
![6-[4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7635222.png)
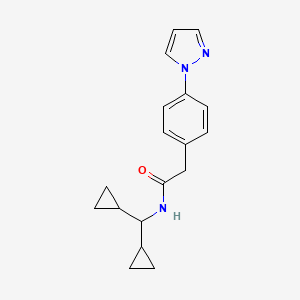
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7635249.png)
![N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7635252.png)
![1,3-dimethyl-N-quinolin-6-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7635258.png)
